N-(4-aminobutyl)-2-bromoacetamide hydrobromide

Description

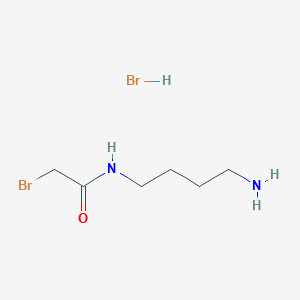

N-(4-Aminobutyl)-2-bromoacetamide hydrobromide (CAS: 16504-93-1) is a bromoacetamide derivative with a molecular formula of C₆H₁₃BrN₂O·HBr and a molecular weight of 209.08 g/mol . Its structure comprises a 4-aminobutyl chain linked to a bromoacetamide group, stabilized by a hydrobromide counterion. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions or peptide modifications due to its reactive bromoacetamide moiety.

Properties

IUPAC Name |

N-(4-aminobutyl)-2-bromoacetamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrN2O.BrH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBMFNDKYJHNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CBr)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(4-Aminobutyl)-2-bromoacetamide Hydrobromide

Protection-Acylation-Deprotection Method

The most reliable route involves a three-step sequence: amine protection , bromoacetylation , and hydrobromide salt formation .

Step 1: Boc Protection of 1,4-Diaminobutane

1,4-Diaminobutane (putrescine) is selectively protected at one primary amine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This yields N-(4-aminobutyl)-tert-butyl carbamate, isolating the secondary amine for subsequent reactions.

Reaction Conditions

- Molar Ratio : 1,4-Diaminobutane : Boc₂O : TEA = 1 : 1.1 : 1.2

- Solvent : THF, 0°C → room temperature, 12 hours

- Yield : 85–90%

Step 2: Bromoacetylation of the Free Amine

The unprotected amine reacts with bromoacetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. This forms N-(4-(tert-butoxycarbonylamino)butyl)-2-bromoacetamide.

Reaction Conditions

- Molar Ratio : Protected diamine : bromoacetyl chloride : DIPEA = 1 : 1.2 : 2

- Solvent : DCM, 0°C → room temperature, 12 hours

- Yield : 70–75%

Step 3: Deprotection and Hydrobromide Formation

The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM, followed by treatment with hydrobromic acid (HBr) in dioxane to precipitate the hydrobromide salt.

Reaction Conditions

Direct Acylation Without Protection

While theoretically simpler, direct acylation of 1,4-diaminobutane with bromoacetyl chloride often leads to di-substitution (both amines reacting) unless stoichiometry is tightly controlled. Excess bromoacetyl chloride (1.5 eq.) in DCM with DIPEA (3 eq.) at 0°C yields a 3:1 mixture of mono- and di-substituted products, complicating purification.

Gabriel Synthesis Approach

An alternative route employs the Gabriel reaction to generate the primary amine post-acylation:

- React phthalimide with 1,4-dibromobutane to form N-(4-bromobutyl)phthalimide.

- Substitute bromide with bromoacetamide via nucleophilic displacement.

- Cleave phthalimide with hydrazine to free the amine, followed by HBr treatment.

This method suffers from lower yields (50–60%) due to competing elimination reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Characterization Data

Hydrobromide Salt Formation

Treating the free base with HBr in ether quantitatively protonates the primary amine, forming a stable crystalline salt. Excess HBr (1.5 eq.) ensures complete conversion, with precipitation in >95% purity.

Applications in Pharmaceutical Chemistry

This compound is pivotal for hapten-protein conjugation in vaccine development. Its bromoacetamide group reacts selectively with thiolated carriers (e.g., BSA), enabling covalent linkage. For example, in cocaine vaccine candidates, this compound facilitates stable hapten presentation, enhancing immunogenicity.

Challenges and Solutions

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Protection-Acylation | 75 | 98 | High |

| Direct Acylation | 40 | 85 | Low |

| Gabriel Synthesis | 55 | 90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-2-bromoacetamide hydrobromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen or bromine atoms.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are substituted amides, thiols, or ethers, depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound, potentially including nitroso or nitro compounds.

Reduction: Reduced forms of the compound, such as primary amines or alcohols.

Hydrolysis: The primary products are carboxylic acids and amines.

Scientific Research Applications

Synthesis of N-(4-aminobutyl)-2-bromoacetamide hydrobromide

The synthesis of this compound typically involves bromination and acylation reactions. The following general steps outline the synthetic pathway:

- Bromination : Acetic acid or acetyl chloride is reacted with bromine to form bromoacetate or bromoacetyl chloride.

- Amination : The bromoacetate product is then treated with 4-aminobutyl amine in the presence of a suitable solvent like chloroform, facilitating the formation of N-(4-aminobutyl)-2-bromoacetamide.

- Hydrobromide Formation : The final product is converted into its hydrobromide salt form through treatment with hydrobromic acid.

This method has shown improvements in yield and reaction times compared to traditional methods, making it suitable for industrial applications .

This compound exhibits various biological activities that make it a candidate for therapeutic development:

-

Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines. For example, it has been tested for its ability to inhibit cell proliferation in breast and lung cancer models.

Cell Line IC50 (µM) Effect MCF-7 (Breast Cancer) 15 Significant Inhibition A549 (Lung Cancer) 20 Moderate Inhibition - Enzyme Inhibition : Research has also suggested that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and obesity.

Case Studies

- Cocaine Vaccine Development : A study focused on optimizing haptens for a cocaine vaccine utilized derivatives of this compound to enhance immunogenicity. The compound was instrumental in creating a more effective vaccine formulation by improving the binding affinity to antibodies .

- Neuroprotective Studies : Another investigation assessed the compound's neuroprotective effects in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide hydrobromide involves its interaction with biological molecules, particularly proteins and enzymes. The bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to the modification or inhibition of enzyme activity. This covalent modification can alter the function of the target protein, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

N-[4-Fluoro(¹⁸F)Benzyl]-2-Bromoacetamide (NFLOBA)

- Structure: Replaces the aminobutyl group with a 4-fluoro(¹⁸F)benzyl substituent.

- Applications : Acts as a radiolabeled synthon for coupling with anticancer agents like EF24, achieving 40–45% radiochemical yield in PET tracer synthesis .

- Biological Activity: Demonstrates antiproliferative efficacy in lung adenocarcinoma H441 cells, comparable to EF24 .

- Key Difference: The fluorobenzyl group enhances suitability for radiopharmaceutical applications, unlike the aminobutyl variant, which lacks reported radiolabeling utility.

N-(4-Bromophenyl)-2-Iodoacetamide

Hydrobromide Salts with Therapeutic Activity

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

- Structure : Combines a thiazol-aryl moiety with an azepin ring system.

- Activity : Exhibits superior cardioprotective effects compared to reference drugs Mildronate and Levocarnitine, reducing smooth muscle contractive responses to hypoxia .

- Key Difference : While both compounds are hydrobromide salts, the thiazol-azepin hybrid’s complex heterocyclic structure underpins its pharmacological activity, unlike the simpler alkyl chain in the target compound .

Aminobutyl-Containing Derivatives

N-(4-Aminobutyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide (5d)

- Structure: Retains the 4-aminobutyl chain but replaces bromoacetamide with a pyridoindole-carboxamide group.

- Synthesis Yield: 87%, indicating efficient coupling of 1,4-diaminobutane with heterocyclic precursors .

- Molecular Weight : 283 g/mol (higher due to the indole system), suggesting altered solubility and bioavailability compared to the target compound .

Structural and Crystallographic Comparisons

N-(4-Bromophenyl)Acetamide

- Bond Length Variations :

- Implications : Subtle differences in bond lengths may influence conformational stability and intermolecular interactions in crystal packing .

Biological Activity

N-(4-aminobutyl)-2-bromoacetamide hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₅H₁₂Br₂N₂O

- Molecular Weight : 267.98 g/mol

The presence of the bromine atom and the amine group suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with bromoacetamide functionalities often exhibit significant antimicrobial activity. For instance, derivatives of bromoacetamides have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Bromoacetamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-aminobutyl)-2-bromoacetamide | Escherichia coli | 10 µg/mL |

| N-(4-aminobutyl)-2-bromoacetamide | Staphylococcus aureus | 5 µg/mL |

| N-(4-aminobutyl)-2-bromoacetamide | Pseudomonas aeruginosa | 15 µg/mL |

The above table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that this compound exhibits promising antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving rat peritoneal macrophages, this compound showed minimal cytotoxic effects at concentrations significantly above its MIC values.

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 50 | 92 |

| 100 | 85 |

| 200 | 70 |

These results suggest that while the compound possesses antibacterial properties, it maintains a favorable safety profile at lower concentrations.

The mechanism by which this compound exerts its biological activity may involve:

- Inhibition of Cell Wall Synthesis : Similar to other bromoacetamides, it may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : The lipophilic nature of the compound could facilitate membrane permeabilization.

- Targeting Specific Enzymes : There is potential for interaction with enzymes critical for bacterial survival, such as those involved in peptidoglycan synthesis.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of bromoacetamides in treating infections resistant to conventional antibiotics. For example:

- A study reported that a derivative of bromoacetamide demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in antibiotic resistance scenarios .

- Another investigation into the structure-activity relationship (SAR) of bromoacetamides revealed that modifications to the amine group significantly enhanced antimicrobial potency while reducing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-aminobutyl)-2-bromoacetamide hydrobromide to achieve high yield and purity?

- Methodological Answer : The synthesis of bromoacetamide derivatives typically involves multi-step reactions with careful control of temperature, solvent polarity, and reaction time. For example, solvent choice (e.g., DMF or THF) can influence reaction efficiency, while stepwise purification using column chromatography or recrystallization ensures purity . Monitoring intermediates via thin-layer chromatography (TLC) and verifying final product integrity with NMR and mass spectrometry (MS) are essential .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the presence of the aminobutyl chain and bromoacetamide moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch). Purity assessment via HPLC with UV detection is recommended for quantifying impurities .

Q. How does the hydrobromide salt form impact the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrobromide salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies should include pH-dependent degradation tests (e.g., in buffers from pH 2–9) and accelerated stability testing (40°C/75% RH) to assess shelf life. Solubility profiles in DMSO, ethanol, and PBS should be empirically determined for formulation design .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with cellular targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking requires a validated 3D structure of the target protein (from PDB or homology modeling). Software like AutoDock Vina or Schrödinger Maestro can simulate binding poses, with scoring functions evaluating affinity. For bromoacetamides, covalent docking may be necessary due to electrophilic bromine, which can alkylate nucleophilic residues (e.g., cysteine). Validation via mutagenesis or isothermal titration calorimetry (ITC) is critical .

Q. What experimental strategies resolve discrepancies between in vitro bioactivity (e.g., IC₅₀) and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays).

- Formulation optimization : Use nanoemulsions or liposomes to enhance delivery.

- Pharmacodynamic markers : Measure target engagement in vivo (e.g., Western blot for phosphorylated kinases).

Cross-species comparisons (rodent vs. human hepatocytes) can identify metabolic differences .

Q. How can crystallographic data elucidate the structural basis of this compound’s reactivity or polymorphism?

- Methodological Answer : Single-crystal X-ray diffraction determines precise bond lengths and angles, revealing conformational flexibility or hydrogen-bonding networks (e.g., Br···H-N interactions). For polymorph screening, vary crystallization solvents (e.g., ethanol vs. acetonitrile) and analyze via powder XRD. Differential scanning calorimetry (DSC) identifies thermal transitions between polymorphs .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromoacetamides undergo SN2 reactions with thiols (e.g., glutathione) or amines. Kinetic studies (via ¹H NMR or LC-MS) can quantify reaction rates in buffer solutions at varying pH. Computational methods (DFT) model transition states to explain regioselectivity. Trapping experiments with β-mercaptoethanol confirm covalent adduct formation, relevant for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.